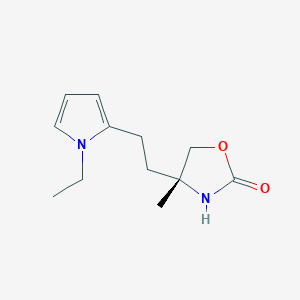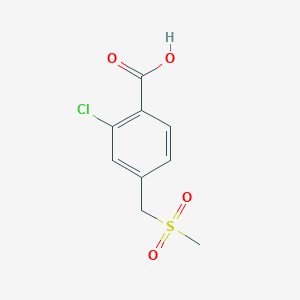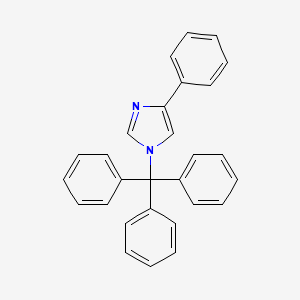
4-phenyl-1-(triphenylmethyl)-1H-imidazole
Übersicht
Beschreibung
4-phenyl-1-(triphenylmethyl)-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a phenyl group at position 4 and a triphenylmethyl group at position 1. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 4-phenyl-1-(triphenylmethyl)-1H-imidazole typically involves the cyclization of amido-nitriles. One common method includes the reaction of 4-phenyl-1H-imidazole with triphenylmethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole attacks the electrophilic carbon of the triphenylmethyl chloride, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-phenyl-1-(triphenylmethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydroimidazoles .
Wissenschaftliche Forschungsanwendungen
4-phenyl-1-(triphenylmethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-phenyl-1-(triphenylmethyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential enzymes .
Vergleich Mit ähnlichen Verbindungen
4-phenyl-1-(triphenylmethyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
4-Bromo-1-triphenylmethyl-1H-imidazole: This compound has a bromine atom at position 4 instead of a phenyl group.
1-Triphenylmethylimidazole:
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: A more complex derivative used in advanced materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C28H22N2 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
4-phenyl-1-tritylimidazole |
InChI |
InChI=1S/C28H22N2/c1-5-13-23(14-6-1)27-21-30(22-29-27)28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI-Schlüssel |
QKXNUPIXWIZCKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
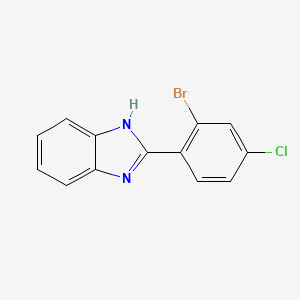

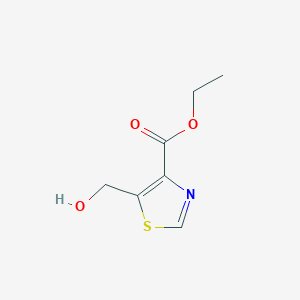
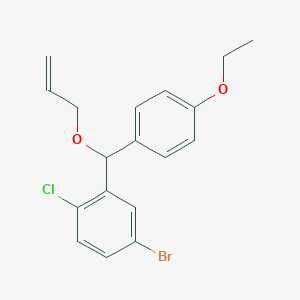

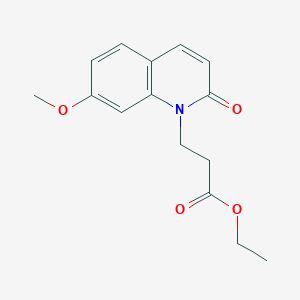



![4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8526799.png)
